Trierucin
Overview
Description
Mechanism of Action
Target of Action
Trierucin is a trierucic acid triglyceride derived from seed oil . It is classified as a human endogenous metabolite . .
Biochemical Pathways
This compound is involved in the biosynthesis of triacylglycerols . The ER/peroxisome reaction pathway uses the peroxisomal enzyme DHAP acyltransferase to acylate DHAP to acyl-DHAP, which is then reduced by acyl-DHAP reductase . The fatty acids that are incorporated into TAGs are activated to acyl-CoAs through the action of acyl-CoA synthetases .
Pharmacokinetics
It is known that this compound is unstable in solutions, and freshly prepared solutions are recommended for research use .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the synthesis of this compound in plants can be affected by the plant’s growing conditions . In addition, the stability of this compound can be affected by the conditions in which it is stored .
Biochemical Analysis
Biochemical Properties
Trierucin plays a crucial role in the biochemical reactions of oilseeds . It interacts with various enzymes and proteins during these reactions. For instance, the formation of this compound involves the enzyme 1-acyl-sn-glycerol-3-phosphate acyltransferase . This enzyme facilitates the assembly of this compound by incorporating erucic acid at the sn-2 position of triacylglycerols .
Cellular Effects
The effects of this compound on cellular processes are primarily related to lipid metabolism. As a component of HEAR oils, this compound influences the function of cells involved in oilseed development
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific enzymes during triacylglycerol biosynthesis. The enzyme 1-acyl-sn-glycerol-3-phosphate acyltransferase plays a key role in this process . It binds to erucoyl-CoA, a substrate that effectively incorporates erucic acid at the sn-2 position .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are primarily observed in the context of oilseed development
Metabolic Pathways
This compound is involved in the metabolic pathway of triacylglycerol biosynthesis . It interacts with enzymes such as 1-acyl-sn-glycerol-3-phosphate acyltransferase during this process
Subcellular Localization
The subcellular localization of this compound is likely within the lipid bodies of cells involved in oilseed development
Preparation Methods
Synthetic Routes and Reaction Conditions: Glyceryl trierucate can be synthesized through the esterification of glycerol with erucic acid. The reaction typically involves heating glycerol and erucic acid in the presence of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired triacylglycerol.
Industrial Production Methods: In an industrial setting, the production of glyceryl trierucate involves similar principles but on a larger scale. The process includes the use of continuous reactors and efficient separation techniques to isolate the product. The purity of the final product is ensured through distillation and purification steps.
Chemical Reactions Analysis
Types of Reactions: Glyceryl trierucate undergoes various chemical reactions, including:
Oxidation: The oxidation of glyceryl trierucate can lead to the formation of peroxides and other oxidative degradation products.
Hydrolysis: In the presence of water and an acid or base catalyst, glyceryl trierucate can be hydrolyzed to yield glycerol and erucic acid.
Transesterification: This reaction involves the exchange of the fatty acid chains with other alcohols or acids, leading to the formation of different esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used.
Transesterification: Methanol or ethanol in the presence of a catalyst like sodium methoxide.
Major Products:
Oxidation: Peroxides and other oxidative degradation products.
Hydrolysis: Glycerol and erucic acid.
Transesterification: Various esters depending on the alcohol or acid used.
Scientific Research Applications
Chemistry: It serves as a model compound for studying the behavior of triacylglycerols in different chemical reactions.
Biology: Glyceryl trierucate is used in research related to lipid metabolism and its effects on cellular functions.
Industry: Glyceryl trierucate is used in the formulation of cosmetics and personal care products due to its emollient properties.
Comparison with Similar Compounds
Glyceryl trioleate: Another triacylglycerol, but with oleic acid chains instead of erucic acid.
Glyceryl tristearate: A triacylglycerol with stearic acid chains.
Glyceryl tripalmitate: A triacylglycerol with palmitic acid chains.
Comparison: Glyceryl trierucate is unique due to the presence of erucic acid, which has distinct properties compared to other fatty acids. Erucic acid is a long-chain monounsaturated fatty acid, which imparts different physical and chemical properties to glyceryl trierucate compared to glyceryl trioleate, glyceryl tristearate, and glyceryl tripalmitate. This uniqueness makes glyceryl trierucate particularly interesting for research in lipid metabolism and its potential therapeutic applications .
Properties
IUPAC Name |
2,3-bis[[(Z)-docos-13-enoyl]oxy]propyl (Z)-docos-13-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C69H128O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-55-58-61-67(70)73-64-66(75-69(72)63-60-57-54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)65-74-68(71)62-59-56-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h25-30,66H,4-24,31-65H2,1-3H3/b28-25-,29-26-,30-27- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDSPGKDYYRNYJI-IUPFWZBJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCCCCCC=CCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCCCCC(=O)OCC(OC(=O)CCCCCCCCCCC/C=C\CCCCCCCC)COC(=O)CCCCCCCCCCC/C=C\CCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C69H128O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401021942 | |
Record name | Propane-1,2,3-triyl tris((Z)-docos-13-enoate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401021942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1053.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Trierucin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031105 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2752-99-0 | |
Record name | 1,1′,1′′-(1,2,3-Propanetriyl) tri-(13Z)-13-docosenoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2752-99-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 13-Docosenoic acid, 1,2,3-propanetriyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002752990 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glyceryl Trierucate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12528 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Propane-1,2,3-triyl tris((Z)-docos-13-enoate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401021942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Propane-1,2,3-triyl tris[(Z)-docos-13-enoate] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.545 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GLYCERYL TRIERUCATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I0IDQ0M20R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Trierucin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031105 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
32 °C | |
Record name | Trierucin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031105 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of trierucin?
A1: The molecular formula of this compound is C69H126O6, and its molecular weight is 1051.7 g/mol. []
Q2: Are there any unique spectroscopic characteristics of this compound?
A2: Yes, Fourier transform infrared (FT-IR) spectroscopy reveals a unique spectral fingerprint for this compound in the regions of 1790–1690 cm−1 and 1485–990 cm−1. This uniqueness allows for the quantitative analysis of this compound in high-erucic-acid oils using partial least squares (PLS) regression analysis. []
Q3: How is this compound biosynthesized in plants?
A3: this compound biosynthesis involves the sequential acylation of glycerol-3-phosphate. The final and crucial step is catalyzed by diacylglycerol acyltransferase (DGAT) enzymes, which utilize erucoyl-CoA and diacylglycerols as substrates. [, ]
Q4: Can this compound content be increased in oilseed crops?
A4: Yes, genetic engineering has proven successful in increasing this compound content in oilseed crops like rapeseed (Brassica napus). This can be achieved by introducing genes encoding enzymes with high specificity for erucoyl-CoA, such as the lysophosphatidic acid acyltransferase (LPAAT) from Limnanthes douglasii. [, , ]
Q5: What is the role of LPAAT in this compound biosynthesis?
A5: LPAAT from meadowfoam (Limnanthes alba) exhibits a unique ability to utilize erucoyl-CoA, facilitating the incorporation of erucic acid at the sn-2 position of triacylglycerols, a key step in this compound biosynthesis. [, ]
Q6: Are there limitations in achieving ultra-high this compound levels in transgenic plants?
A6: Yes, studies on crambe (Crambe hispanica) DGAT enzymes indicate that the acylation of di-erucoylglycerol with erucoyl-CoA, the final step in this compound formation, is a limiting factor. Crambe DGAT1 exhibited reduced activity with di-erucoylglycerol compared to other diacylglycerol substrates. []
Q7: How does the erucic acid content influence the physical properties of oils?
A7: Increasing erucic acid content in oils leads to higher melting points, cloud points, pour points, titer values, viscosity, and heat capacity. []
Q8: What are the potential industrial applications of high-erucic-acid oils and this compound?
A8: High-erucic-acid oils, particularly those enriched with this compound, are sought after as renewable feedstocks for the oleochemical industry. They serve as raw materials for various applications, including lubricants, plastics, and cosmetics. [, , ]
Q9: How is this compound digested and absorbed in the body?
A9: Dietary this compound is hydrolyzed in the intestine to release erucic acid, which is then absorbed. The presence of 2-monoerucin, formed during digestion, appears to enhance the digestibility of erucic acid compared to rapeseed oil with low sn-2 erucic acid content. [, ]
Q10: Does erucic acid from this compound accumulate in tissues?
A10: Yes, dietary this compound can lead to the accumulation of erucic acid in various tissues, including the heart and liver. [, , ]
Q11: Are there any differences in the physiological effects of this compound compared to other sources of erucic acid?
A11: Yes, studies comparing this compound to oils containing brassidic acid (the trans isomer of erucic acid) revealed differences in their effects on cardiac lipids. Brassidic acid caused less lipid accumulation in the heart than erucic acid, even when digestibility was accounted for. [, , ]
Q12: What are the future research directions for improving this compound production in plants?
A12: Further research should focus on:
Q13: What are the knowledge gaps regarding the metabolic fate and safety of this compound?
A13: Further research is needed to:
Q14: What analytical methods are used to quantify this compound in oil samples?
A14: High-temperature gas chromatography (HT-GC) and high-performance liquid chromatography (HPLC) are commonly employed for this compound analysis. HT-GC offers advantages in speed and requires smaller sample volumes. []
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